Fractal - 94061-81-1

Fractal

Catalog Number: EVT-1477881
CAS Number: 94061-81-1
Molecular Formula: C24H25FNO4Na
Molecular Weight: 433.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(3S,5R)-fluvastatin sodium is an organic sodium salt resulting from the replacement of the proton from the carboxy group of (3S,5R)-fluvastatin by a sodium ion. It is an organic sodium salt and a statin (synthetic). It contains a (3S,5R)-fluvastatin(1-). It is an enantiomer of a (3R,5S)-fluvastatin sodium.
An indole-heptanoic acid derivative that inhibits HMG COA REDUCTASE and is used to treat HYPERCHOLESTEROLEMIA. In contrast to other statins, it does not appear to interact with other drugs that inhibit CYP3A4.

    Relevance: Studies investigated the impact of incorporating polypropylene fibers into cement soil, revealing enhanced dynamic mechanical properties and influencing the fractal characteristics of the resulting composite material []. This research highlights the role of fiber reinforcement in modifying the fractal nature of materials, impacting their mechanical behavior under stress.

      Relevance: Research employed cement soil as a base material and explored the effect of adding polypropylene fibers on its properties []. This work demonstrated the alteration of the material's fractal dimension and fragmentation behavior under impact loading due to the inclusion of fibers, emphasizing the interconnectedness of composition, structure, and fractal properties in composite materials.

        Relevance: A study utilized carbon particle radioaerosols in single-photon emission computed tomography (SPECT) to quantify pulmonary emphysema []. The research demonstrated the feasibility of employing fractal analysis to characterize the heterogeneous distribution of carbon particles in the lungs, showcasing the applicability of fractal concepts in medical imaging and disease diagnosis.

          Relevance: Research investigated the relationship between soil water retention curves (WRC) and fractal characteristics of soil under different vegetation types []. This study highlighted the impact of vegetation on soil structure and its fractal properties, ultimately affecting water retention capabilities, a crucial aspect of soil health and ecosystem functioning.

            Relevance: Many of the articles explored the fractal dimension of soil in relation to its particle size distribution, linking it to properties like texture, fertility, and water retention. They found that fractal dimension can act as a quantitative indicator for soil characteristics and help assess the impact of factors like vegetation type and land management practices [, , , , , , , ]. This underscores the relevance of the fractal concept in understanding and quantifying soil properties.

              Relevance: Several papers focused on the fractal dimension of sand in the context of soil analysis. They demonstrated that the fractal dimension, often correlated with sand content, provides insights into soil structure, influencing properties like water retention and erodibility [, ]. This emphasizes the importance of fractal analysis in understanding soil behavior.

                Relevance: Just like with sand, the fractal dimension of silt in soil was found to be an indicator of soil properties. Researchers observed a positive correlation between silt content and fractal dimension, suggesting a link between the fractal nature of soil and its physical characteristics, influencing factors like water movement and nutrient availability [, ].

                  Relevance: Clay content significantly influences the fractal dimension of soil [, , , ]. A higher clay content generally corresponds to a larger fractal dimension, indicating a more complex and porous soil structure. This relationship highlights the importance of fractal analysis in understanding soil properties influenced by clay content, such as water retention and nutrient holding capacity.

                    Relevance: Research examined the swelling behavior of polymeric microspheres and found a correlation between their fractal dimension and hydration swelling []. This finding suggests that the fractal nature of these particles influences their interaction with water, making them potentially valuable in applications where controlled release or absorption is crucial.

                    Source

                    Fluvastatin Sodium is derived from fermentation products of fungi and is synthesized through various chemical processes. The compound can be obtained from specific strains of Aspergillus and other microorganisms, but commercial production predominantly relies on chemical synthesis methods.

                    Classification

                    Fluvastatin Sodium is classified as a pharmacological agent under the category of lipid-lowering medications, specifically statins. It is further categorized as a selective inhibitor of HMG-CoA reductase.

                    Synthesis Analysis

                    Fluvastatin Sodium can be synthesized using several methods, with the most common involving the hydrolysis of its alkyl esters. A notable process includes:

                    1. Basic Hydrolysis: The synthesis begins with an alkyl ester of Fluvastatin, which undergoes hydrolysis in the presence of a base to yield Fluvastatin Sodium salt. The reaction typically occurs at temperatures ranging from -10°C to 50°C, with optimal conditions being between 10°C and 30°C. The process can take from 1 to 8 hours to complete .
                    2. Solvent Utilization: Preferred solvents include mixtures of aliphatic alcohols (e.g., ethanol or t-butanol) and water, with a volume ratio favoring alcohols greater than 5:1. This method ensures high yield and purity of the final product .
                    3. Purification: Following synthesis, Fluvastatin Sodium is often purified through crystallization or lyophilization from aqueous solutions, ensuring removal of impurities such as unwanted diastereomers .
                    Chemical Reactions Analysis

                    Fluvastatin Sodium participates in various chemical reactions during its synthesis and metabolism:

                    1. Hydrolysis: The primary reaction for synthesizing Fluvastatin involves hydrolysis of its esters, leading to the formation of the active sodium salt.
                    2. Dehydration Reactions: Under specific conditions, Fluvastatin can undergo dehydration to form metabolites that may have pharmacological significance.
                    3. Saponification: This reaction is crucial for converting esters into their corresponding acids or salts, which is essential in producing Fluvastatin Sodium .
                    Mechanism of Action

                    Fluvastatin exerts its therapeutic effects primarily through competitive inhibition of HMG-CoA reductase:

                    Physical and Chemical Properties Analysis

                    Physical Properties

                    • Appearance: Fluvastatin Sodium typically appears as a white to off-white crystalline powder.
                    • Solubility: It is soluble in methanol and ethanol but has limited solubility in water.
                    • Melting Point: The melting point ranges between 145°C to 205°C depending on its crystalline form.

                    Chemical Properties

                    • pH Stability: The stability of Fluvastatin Sodium is pH-dependent; it is more stable in acidic conditions.
                    • Degradation Products: During storage, it can degrade into various impurities, including diastereomers that must be controlled within specified limits according to pharmacopoeial standards .
                    Applications

                    Fluvastatin Sodium is primarily used in clinical settings for:

                    • Management of Hyperlipidemia: It effectively lowers low-density lipoprotein cholesterol levels.
                    • Cardiovascular Disease Prevention: It reduces the risk of heart attacks and strokes in individuals with elevated cholesterol levels.
                    • Research Applications: Studies involving Fluvastatin include investigations into its metabolic pathways and potential effects on other diseases beyond cardiovascular conditions .
                    Pharmacological Profile of Fluvastatin Sodium

                    Mechanism of Action: HMG-CoA Reductase Inhibition Dynamics

                    Fluvastatin sodium competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis. This synthetic statin binds reversibly to the active site of HMG-CoA reductase, structurally mimicking the natural substrate HMG-CoA. By occupying the enzyme's catalytic domain, fluvastatin prevents the conversion of HMG-CoA to mevalonate, thereby depleting intrahepatic cholesterol pools [1] [8].

                    The drug’s indole-based structure (chemical formula: C₂₄H₂₆FNO₄) distinguishes it from fungal-derived statins. Its active enantiomer, (3R,5S)-fluvastatin, confers specificity for hepatic HMG-CoA reductase. Cholesterol depletion triggers compensatory upregulation of low-density lipoprotein (LDL) receptors on hepatocyte surfaces, enhancing clearance of circulating LDL cholesterol and apolipoprotein B (apo B)-containing particles. This dual action—inhibiting cholesterol synthesis while promoting LDL catabolism—underlies its lipid-lowering efficacy [1] [5].

                    Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

                    Absorption: Fluvastatin is rapidly and nearly completely absorbed (>90%) after oral administration. However, extensive first-pass metabolism limits its absolute bioavailability to 24% for immediate-release (IR) capsules and 29% for extended-release (ER) tablets. Food intake delays absorption (Tₘₐₓ: 1 hour fasted vs. 6 hours with high-fat meal for ER) but increases ER bioavailability by ~50% [1] [2] [8].

                    Distribution: Fluvastatin exhibits high plasma protein binding (>98%), primarily to albumin. Its volume of distribution is low (0.35 L/kg), reflecting limited extrahepatic penetration. The drug is selectively sequestered in hepatocytes via organic anion-transporting polypeptides (OATPs), minimizing systemic exposure [1] [4].

                    Metabolism: Hepatic metabolism is extensive, mediated predominantly by cytochrome P450 (CYP) 2C9 (75%), with minor roles for CYP3A4 (20%) and CYP2C8 (5%). Primary metabolites include 5-hydroxy- and 6-hydroxy-fluvastatin (via indole ring hydroxylation) and N-desisopropyl fluvastatin (via dealkylation). Hydroxylated metabolites retain partial HMG-CoA reductase inhibitory activity but are rapidly conjugated to inactive glucuronides [1] [8].

                    Excretion: >90% of the dose is eliminated via biliary excretion of metabolites, with <2% as unchanged drug. Renal excretion accounts for ~5% of elimination. The half-life is ~3 hours for IR formulations and 9 hours for ER tablets [1] [3] [8].

                    Table 1: Key ADME Parameters of Fluvastatin Sodium

                    ParameterImmediate-ReleaseExtended-Release
                    Bioavailability24% (range: 9–50%)29% (range: 9–66%)
                    Tₘₐₓ<1 hour6 hours (with food)
                    Protein Binding>98%>98%
                    Primary Metabolites5-OH, 6-OH, N-desisopropyl fluvastatinIdentical to IR
                    Elimination Half-life3 hours9 hours
                    Fecal Excretion90–95%90–95%

                    Pharmacodynamics: Dose-Response Relationships and Lipid Modulation Efficacy

                    Fluvastatin demonstrates linear, dose-dependent reductions in LDL cholesterol (LDL-C) and total cholesterol (TC), with weaker effects on triglycerides (TG). A Cochrane meta-analysis of 145 trials (n=18,846) established the following dose-response relationships [6]:

                    • LDL-C: Decreases of 15.2% (10 mg/day) to 34.9% (80 mg/day).
                    • TC: Reductions of 10.7% (10 mg/day) to 24.9% (80 mg/day).
                    • TG: Modest reductions of 3.0% (10 mg/day) to 17.5% (80 mg/day).
                    • HDL-C: No dose-related effects; increases of 1.5–3.2% across doses.

                    Every two-fold dose increment yields a 6.0% (95% CI: 5.4–6.6) reduction in LDL-C. Fluvastatin is less potent than other statins: 12-fold lower than atorvastatin and 46-fold lower than rosuvastatin in LDL-lowering potency. However, clinical trials like LIPS demonstrate that fluvastatin ER (80 mg/day) reduces coronary revascularization risk by 22% despite its moderate LDL-C reduction (30–35%) [6] [9].

                    Table 2: Lipid Modulation Efficacy by Daily Dose

                    Dose (mg/day)LDL-C ReductionTotal Cholesterol ReductionTriglyceride Reduction
                    1015.2%10.7%3.0%
                    2021.2%14.9%7.5%
                    4026.3%19.1%12.0%
                    80 (IR or ER)31.9–34.9%24.9%17.5%

                    Hepatic Selectivity and First-Pass Metabolism Mechanisms

                    Fluvastatin achieves hepatic selectivity through two synergistic mechanisms:

                    • First-Pass Extraction: Rapid uptake by hepatocytes via OATP1B1 transporters results in extensive first-pass metabolism. This limits systemic exposure, with hepatic concentrations exceeding plasma levels by >50-fold [4] [8].
                    • Metabolic Inactivation: CYP2C9-mediated hydroxylation in hepatocytes generates inactive conjugates. Genetic polymorphisms in CYP2C9 (e.g., CYP2C92/*3 alleles) reduce clearance, necessitating lower initial doses in poor metabolizers [1] [8].

                    The short half-life (3 hours) and negligible blood-brain barrier penetration further minimize extrahepatic effects. Hepatic impairment increases systemic exposure 2.5-fold due to reduced first-pass metabolism, but renal dysfunction does not significantly alter pharmacokinetics [2] [4] [8].

                    Properties

                    CAS Number

                    94061-81-1

                    Product Name

                    Fluvastatin Sodium

                    IUPAC Name

                    sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

                    Molecular Formula

                    C24H25FNO4Na

                    Molecular Weight

                    433.46

                    InChI

                    InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1

                    SMILES

                    CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

                    Synonyms

                    (3S,5R)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt

                    Product FAQ

                    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                    • To receive a quotation, send us an inquiry about the desired product.
                    • The quote will cover pack size options, pricing, and availability details.
                    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                    • Quotations are valid for 30 days, unless specified otherwise.
                    Q2: What Are the Payment Terms for Ordering Products?
                    • New customers generally require full prepayment.
                    • NET 30 payment terms can be arranged for customers with established credit.
                    • Contact our customer service to set up a credit account for NET 30 terms.
                    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                    Q3: Which Payment Methods Are Accepted?
                    • Preferred methods include bank transfers (ACH/wire) and credit cards.
                    • Request a proforma invoice for bank transfer details.
                    • For credit card payments, ask sales representatives for a secure payment link.
                    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                    Q4: How Do I Place and Confirm an Order?
                    • Orders are confirmed upon receiving official order requests.
                    • Provide full prepayment or submit purchase orders for credit account customers.
                    • Send purchase orders to sales@EVITACHEM.com.
                    • A confirmation email with estimated shipping date follows processing.
                    Q5: What's the Shipping and Delivery Process Like?
                    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                    • You can use your FedEx account; specify this on the purchase order or inform customer service.
                    • Customers are responsible for customs duties and taxes on international shipments.
                    Q6: How Can I Get Assistance During the Ordering Process?
                    • Reach out to our customer service representatives at sales@EVITACHEM.com.
                    • For ongoing order updates or questions, continue using the same email.
                    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                    Quick Inquiry

                     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.